Studies have explored PD173074's ability to inhibit specific FGFRs, particularly FGFR3. FGFRs are a type of protein involved in cell growth and proliferation. Mutations in these receptors can lead to uncontrolled cell growth and cancer development . PD173074's mechanism of action involves blocking the activity of FGFR3, potentially leading to the suppression of tumor growth PubMed Central article: .
Research has focused on the antitumor potential of PD173074 in bladder cancer. Studies using bladder cancer cell lines have shown that PD173074 can inhibit cell proliferation PubMed Central article: . However, further investigations are needed to determine its efficacy and safety in clinical settings.
PD173074 is a potent and selective inhibitor of fibroblast growth factor receptors, specifically targeting the tyrosine kinase activity of FGFR1 and FGFR2. This compound is classified as a member of the urea class, with the chemical structure represented as 1-(tert-butyl)-3-(2-((4-(diethylamino)phenyl)thiazol-2-yl)thio)phenyl)urea. It exhibits an ATP-competitive mechanism of action, making it approximately 1000 times more potent than other inhibitors such as SU5402 .
PD173074 primarily functions by inhibiting the autophosphorylation of FGFRs. In vitro studies have shown that it effectively blocks the phosphorylation of FGFR1 with an IC50 value ranging from 1 to 5 nM, and it also inhibits VEGFR2 autophosphorylation with an IC50 value between 100 to 200 nM . The compound's mechanism involves binding to the ATP-binding site of the receptor, thereby preventing downstream signaling pathways that promote cell proliferation and survival.
The biological activity of PD173074 has been extensively studied in various cancer models. It has demonstrated significant efficacy in blocking the proliferation of small cell lung cancer cells (H-510 and H-69) in a dose-dependent manner. Additionally, it has been shown to reverse multidrug resistance mediated by P-glycoprotein and MRP7 (ABCC10), enhancing the effectiveness of chemotherapy agents such as cisplatin . In vivo studies using xenograft mouse models have indicated that PD173074 can significantly improve tumor growth outcomes and extend survival rates compared to untreated controls .
PD173074 is primarily used in research settings focused on cancer biology, particularly in studies involving fibroblast growth factor signaling pathways. Its applications include:
Interaction studies have revealed that PD173074 can significantly alter cellular responses to various chemotherapeutic agents by inhibiting key transport proteins associated with multidrug resistance. Notably, it has been shown to reverse resistance mediated by P-glycoprotein and MRP7, indicating its potential utility in combination therapies to enhance drug efficacy .
Several compounds share structural or functional similarities with PD173074. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |
---|---|---|---|
SU5402 | FGFR inhibitor | ~1000 nM | Less selective than PD173074 |
NVP-BGJ398 | FGFR inhibitor | ~10 nM | Dual inhibition of multiple FGFRs |
AZD4547 | FGFR inhibitor | ~5 nM | Selective for FGFR1 |
TKI-258 | Multi-target kinase inhibitor | ~30 nM | Targets multiple receptor tyrosine kinases |
Lapatinib | EGFR/HER2 inhibitor | ~30 nM | Primarily targets HER2 overexpression |
PD173074 stands out due to its high selectivity for FGFRs and its effectiveness in reversing multidrug resistance, making it a valuable tool in cancer research and therapy development .
The synthetic preparation of PD173074 requires the construction of the fundamental pyrido[2,3-d]pyrimidine core structure, which serves as the primary scaffold for this pharmacologically active compound. The pyrido[2,3-d]pyrimidine framework can be synthesized through several established methodological approaches that have been extensively documented in pharmaceutical chemistry literature.
PD173074 functions as a potent ATP-competitive inhibitor of fibroblast growth factor receptors, demonstrating classical competitive inhibition kinetics with respect to adenosine triphosphate [1]. The compound exhibits a competitive inhibitory constant (Ki) of approximately 40 nanomolar for fibroblast growth factor receptor 1, determined through detailed kinetic analysis as a function of adenosine triphosphate concentration [1]. This ATP-competitive mechanism is facilitated by the compound's binding within the adenosine triphosphate-binding cleft of the kinase domain, where the pyrido[2,3-d]pyrimidine ring system occupies the same spatial position as the adenine moiety of adenosine triphosphate [1] [2].
The crystal structure of PD173074 bound to fibroblast growth factor receptor 1 at 2.5 Ångström resolution reveals the molecular basis for this ATP-competitive inhibition [1]. The inhibitor demonstrates exceptional surface complementarity with the hydrophobic adenosine triphosphate-binding pocket, with a total accessible surface area of 1023 Ångström squared buried upon complex formation [1]. The pyrido[2,3-d]pyrimidine core makes critical hydrogen bonds with main-chain atoms in the segment connecting the two kinase lobes, specifically with nitrogen-3 of the pyrimidine ring hydrogen-bonded to the amide nitrogen of Ala564, and the nitrogen of the butylamino group hydrogen-bonded to the carbonyl oxygen of Ala564 [1].
Parameter | Value | Method |
---|---|---|
Inhibitory Constant (Ki) FGFR1 | ~40 nM | Kinetic analysis |
Surface Area Buried | 1023 Ų | Crystal structure |
Crystal Resolution | 2.5 Å | X-ray crystallography |
Hydrogen Bonds | 3 primary | Structural analysis |
PD173074 demonstrates remarkable selectivity for fibroblast growth factor receptors, with preferential inhibition of fibroblast growth factor receptor 3 and fibroblast growth factor receptor 1 [3] [4]. The compound exhibits an IC50 value of 5 nanomolar for fibroblast growth factor receptor 3, making it the most potent target, while showing an IC50 of 21.5 nanomolar for fibroblast growth factor receptor 1 [3] [4] [5]. This selectivity profile is attributed to the specific structural features of the compound, particularly the 3,5-dimethoxyphenyl group at the 6-position of the pyrido[2,3-d]pyrimidine core [1].
Structure-activity relationship studies have demonstrated that the binding affinity and selectivity for fibroblast growth factor receptor 1 is achieved through modification of the phenyl group attached to the 6-position of the pyrido[2,3-d]pyrimidine scaffold [1]. The 3,5-dimethoxyphenyl substituent provides optimal complementarity with the back of the adenosine triphosphate-binding cleft, which requires a conformational change in the conserved Lys514 residue to accommodate the dimethoxyphenyl group [1]. This structural specificity underlies the compound's selectivity for fibroblast growth factor receptors over other protein kinases.
The compound also inhibits fibroblast growth factor receptor 2 and fibroblast growth factor receptor 4 with IC50 values of approximately 100 nanomolar each, demonstrating moderate potency across the fibroblast growth factor receptor family [3] [4]. This pan-fibroblast growth factor receptor activity, combined with the preferential inhibition of fibroblast growth factor receptor 1 and fibroblast growth factor receptor 3, makes PD173074 an effective tool for studying fibroblast growth factor receptor signaling pathways.
Receptor | IC50 (nM) | Selectivity | Fold Difference |
---|---|---|---|
FGFR3 | 5 | Very High | 1x (reference) |
FGFR1 | 21.5 | High | 4.3x |
FGFR2 | ~100 | Moderate | 20x |
FGFR4 | ~100 | Moderate | 20x |
Beyond its primary fibroblast growth factor receptor targets, PD173074 exhibits notable cross-reactivity with vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating IC50 values in the range of 100-200 nanomolar at the cellular level [6] [7] [8]. This cross-reactivity is functionally significant, as PD173074 can effectively inhibit vascular endothelial growth factor receptor 2 autophosphorylation in cultured cells overexpressing the receptor, with an IC50 of less than 200 nanomolar [1]. The compound's ability to inhibit both fibroblast growth factor and vascular endothelial growth factor-induced angiogenesis in mouse corneal pocket assays demonstrates the biological relevance of this dual activity [1].
The selectivity profile of PD173074 against other protein kinases reveals remarkable specificity for receptor tyrosine kinases involved in angiogenesis. The compound shows minimal activity against platelet-derived growth factor receptor (IC50 = 17.6 μM), c-Src (IC50 = 19.8 μM), epidermal growth factor receptor (IC50 > 50 μM), insulin receptor (IC50 > 50 μM), mitogen-activated protein kinase kinase (IC50 > 50 μM), and protein kinase C (IC50 > 50 μM) [3] [9] [7] [5]. This represents greater than 1000-fold selectivity for fibroblast growth factor receptors over these off-target kinases.
The molecular basis for this selectivity lies in the specific interactions between PD173074 and the adenosine triphosphate-binding pocket of fibroblast growth factor receptors. The compound makes van der Waals contacts with hydrophobic residues including Leu484, Ala512, Tyr563, Ala564, and Leu630, which line the pyrido[2,3-d]pyrimidine binding pocket [1]. Additionally, the dimethoxyphenyl group makes extensive contacts with residues Lys514, Glu531, Met535, Ile545, Val559, Val561, Ala640, and Phe642, creating a highly complementary binding interface that is not replicated in other kinase families [1].
Kinase | IC50 | Fold Selectivity vs FGFR3 | Activity Level |
---|---|---|---|
VEGFR2 | 100-200 nM | 20-40x | Moderate |
PDGFR | 17.6 μM | 3,520x | Low |
c-Src | 19.8 μM | 3,960x | Low |
EGFR | >50 μM | >10,000x | Very Low |
InsR | >50 μM | >10,000x | Very Low |
MEK | >50 μM | >10,000x | Very Low |
PKC | >50 μM | >10,000x | Very Low |
PD173074 exerts profound inhibitory effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway through its primary mechanism of fibroblast growth factor receptor inhibition [10] [11]. Treatment with PD173074 results in rapid and dose-dependent suppression of ERK1/2 phosphorylation, with significant reductions observed within 1 hour of treatment at concentrations as low as 5-75 nanomolar [6]. The compound effectively blocks fibroblast growth factor receptor substrate 2 alpha (FRS2α) phosphorylation, which serves as the critical adapter protein linking fibroblast growth factor receptor activation to downstream mitogen-activated protein kinase signaling [12].
In hepatocellular carcinoma cell lines HepG2 and Hep3B, PD173074 treatment at 2 μM concentration significantly decreased both phospho-FRS2α and phospho-ERK levels at timepoints of 8, 16, and 24 hours, while showing no obvious changes in normal liver cells (HL7702) [12]. The compound's ability to attenuate ERK phosphorylation is comparable to that of the selective ERK inhibitor U0126, confirming its effective disruption of the mitogen-activated protein kinase pathway [12]. Furthermore, PD173074 can block epidermal growth factor-induced ERK phosphorylation, suggesting additional mechanisms of mitogen-activated protein kinase pathway modulation beyond direct fibroblast growth factor receptor inhibition [12].
The suppression of mitogen-activated protein kinase/ERK signaling by PD173074 has significant downstream consequences for transcriptional regulation. The compound reduces the activity of activator protein-1 (AP-1), a transcription factor complex that is activated by ERK signaling and regulates the expression of matrix metalloproteinases and other genes involved in cell invasion and metastasis [10] [11]. This pathway suppression contributes to the compound's anti-proliferative and anti-invasive effects in cancer cell models.
Cell Line | Concentration | Time Point | ERK Suppression | FRS2α Suppression |
---|---|---|---|---|
SUM185PE | 5-75 nM | 1 hour | Significant | Significant |
HepG2 | 2 μM | 8-24 hours | Significant | Significant |
Hep3B | 2 μM | 8-24 hours | Significant | Significant |
HOC313 | Variable | 24 hours | Significant | Not reported |
PD173074 demonstrates potent pro-apoptotic activity through the activation of effector caspases, particularly caspase-3 and caspase-7 [13]. In cholangiocarcinoma cell lines, the compound induced apoptosis in a dose-dependent manner and increased caspase-3 activity in a time-dependent fashion [13]. The apoptotic response typically becomes evident within 24-72 hours of treatment, with maximal effects observed at concentrations ranging from 1-10 μM depending on the cell line sensitivity [6] [14].
The mechanism of apoptosis induction involves both intrinsic and extrinsic pathways, with evidence for cleaved poly(ADP-ribose) polymerase (PARP) accumulation following PD173074 treatment [6]. In triple-negative breast cancer cell line SUM185PE, treatment with PD173074 for 24-72 hours resulted in decreased expression of Cyclin A and phospho-retinoblastoma protein (pRb), concurrent with detection of cleaved PARP, indicating cell cycle arrest in G1 phase followed by apoptotic cell death [6]. The compound's pro-apoptotic effects are selective for cancer cells expressing activated fibroblast growth factor receptors, with minimal toxicity observed in normal cell lines.
Studies using intracellular fibroblast growth factor 1 have revealed that PD173074 can protect cells from apoptosis when wild-type p53 is present, suggesting complex interactions between fibroblast growth factor signaling and apoptotic machinery [14]. However, in cancer cells with dysregulated fibroblast growth factor receptor signaling, PD173074 consistently promotes apoptotic cell death through caspase activation. The temporal pattern of caspase activation follows classic apoptotic cascades, with initiator caspases activated within hours, followed by effector caspase activation and substrate cleavage over 24-72 hours.
Cell Type | Concentration | Time Course | Caspase-3 Activity | PARP Cleavage |
---|---|---|---|---|
CCA cells | 1-10 μM | 24-48 hours | Increased | Present |
SUM185PE | 5-75 nM | 24-72 hours | Increased | Present |
U2OS_R1 | 100 nM | 16 hours | Decreased* | Variable |
G292 | 100 nM | 16 hours | Context-dependent | Variable |
*In presence of recombinant FGF1 and p53
PD173074 exerts significant regulatory effects on epithelial-mesenchymal transition (EMT), promoting mesenchymal-epithelial transition (MET) and thereby reversing the invasive phenotype associated with cancer progression [10] [11]. Treatment of EMT-induced cancer cells with PD173074 results in morphological changes from spindle-shaped mesenchymal cells to cobblestone-like epithelial morphology [10] [11]. This phenotypic reversion is accompanied by molecular changes including upregulation of E-cadherin expression and downregulation of EMT transcription factors Snail1 and Snail2 [10] [11] [15].
The mechanism underlying PD173074-induced MET involves inhibition of the mitogen-activated protein kinase pathway, which regulates the activity of activator protein-1 transcription factor complex [10] [11]. Activator protein-1 is responsible for transcriptional activation of various matrix metalloproteinases whose gene promoters contain activator protein-1 binding sites, and its suppression by PD173074 leads to reduced invasive capacity [10] [11]. In head and neck squamous cell carcinoma cell line HOC313, PD173074 treatment suppressed cellular proliferation and invasion while reducing ERK1/2 and p38 activation [10] [11].
Fibroblast growth factor receptor 1 expression is significantly higher in EMT cell lines compared to non-EMT cell lines, and nuclear fibroblast growth factor receptor 1 expression correlates with histological differentiation and invasion patterns in clinical samples [10] [11]. PD173074 treatment effectively reverses this EMT phenotype by disrupting fibroblast growth factor receptor 1 signaling. In colorectal cancer models, fibroblast growth factor receptor 4 silencing resulted in upregulation of E-cadherin expression and downregulation of Snail, Twist, and transforming growth factor β, causing reversion to a more epithelial phenotype [15].
The temporal dynamics of EMT regulation by PD173074 involve early suppression of mitogen-activated protein kinase signaling (within hours), followed by transcriptional changes in EMT markers (24-48 hours), and ultimately morphological reversion to epithelial characteristics (48-72 hours). This process represents a reversal of the classical EMT program and demonstrates the therapeutic potential of fibroblast growth factor receptor inhibition in preventing cancer metastasis.
EMT Marker | Direction of Change | Time Course | Mechanism |
---|---|---|---|
E-cadherin | Upregulated | 24-48 hours | Transcriptional |
Snail1 | Downregulated | 24-48 hours | Transcriptional |
Snail2 | Downregulated | 24-48 hours | Transcriptional |
Twist | Downregulated | 24-72 hours | Transcriptional |
Matrix metalloproteinases | Downregulated | 24-72 hours | AP-1 suppression |
Cell morphology | Epithelial transition | 48-72 hours | Phenotypic |
Irritant